molecular formula C5H5Cl2N3O2 B13578251 5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole

5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B13578251
M. Wt: 210.02 g/mol
InChI Key: QMXSTNNONMIYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of chloro, chloromethyl, methyl, and nitro substituents on the pyrazole ring, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like chloroform or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

    Reduction: Catalysts like palladium on carbon or platinum oxide in solvents like ethanol or acetic acid.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Reduction: Formation of 5-chloro-3-(aminomethyl)-1-methyl-4-nitro-1H-pyrazole.

    Oxidation: Formation of this compound-4-carboxylic acid.

Scientific Research Applications

5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties due to the presence of the nitro group.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. Additionally, the chloromethyl group can form covalent bonds with nucleophilic sites in enzymes and other proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar in structure but with a phenyl group instead of a chloromethyl group.

    5-chloro-1-vinyl-1H-pyrazole: Contains a vinyl group instead of a chloromethyl group.

    5-chloro-3-methyl-1-phenylpyrazole-4-carbonitrile: Contains a phenyl and carbonitrile group instead of a chloromethyl and nitro group.

Uniqueness

5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole is unique due to the presence of both chloromethyl and nitro groups on the pyrazole ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate for the synthesis of diverse chemical compounds and a potential candidate for various applications in scientific research and industry .

Properties

Molecular Formula

C5H5Cl2N3O2

Molecular Weight

210.02 g/mol

IUPAC Name

5-chloro-3-(chloromethyl)-1-methyl-4-nitropyrazole

InChI

InChI=1S/C5H5Cl2N3O2/c1-9-5(7)4(10(11)12)3(2-6)8-9/h2H2,1H3

InChI Key

QMXSTNNONMIYSM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)CCl)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.